Cas no 864528-53-0 (4-(Azidomethyl)benzamide)
4-(Azidomethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 4-(azidomethyl)-
- MFCD12027121
- 864528-53-0
- AKOS000321318
- 4-(azidomethyl)benzamide
- OBDVLXMWHDCBJG-UHFFFAOYSA-N
- ALBB-005888
- STK503597
- LS-02170
- 4-(Azidomethyl)benzamide
-
- MDL: MFCD12027121
- Inchi: 1S/C8H8N4O/c9-8(13)7-3-1-6(2-4-7)5-11-12-10/h1-4H,5H2,(H2,9,13)
- InChI Key: OBDVLXMWHDCBJG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(CN=[N+]=[N-])=CC=1)N
Computed Properties
- Exact Mass: 176.06981089g/mol
- Monoisotopic Mass: 176.06981089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 57.4Ų
4-(Azidomethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037382-500mg |
4-(Azidomethyl)benzamide |
864528-53-0 | 500mg |
2696CNY | 2021-05-07 | ||
| TRC | A920008-5mg |
4-(Azidomethyl)benzamide |
864528-53-0 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A920008-10mg |
4-(Azidomethyl)benzamide |
864528-53-0 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A920008-50mg |
4-(Azidomethyl)benzamide |
864528-53-0 | 50mg |
$ 115.00 | 2022-06-07 | ||
| abcr | AB405898-500 mg |
4-(Azidomethyl)benzamide |
864528-53-0 | 500MG |
€254.60 | 2023-01-22 | ||
| abcr | AB405898-1 g |
4-(Azidomethyl)benzamide; . |
864528-53-0 | 1 g |
€322.50 | 2023-07-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037382-500mg |
4-(Azidomethyl)benzamide |
864528-53-0 | 500mg |
2696.0CNY | 2021-07-13 | ||
| abcr | AB405898-1g |
4-(Azidomethyl)benzamide; . |
864528-53-0 | 1g |
€317.00 | 2025-04-16 | ||
| abcr | AB405898-500mg |
4-(Azidomethyl)benzamide; . |
864528-53-0 | 500mg |
€269.00 | 2025-04-16 | ||
| A2B Chem LLC | AX45215-500mg |
4-(Azidomethyl)benzamide |
864528-53-0 | >95% | 500mg |
$467.00 | 2024-04-19 |
4-(Azidomethyl)benzamide Suppliers
4-(Azidomethyl)benzamide Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 4-(Azidomethyl)benzamide
4-(Azidomethyl)benzamide: A Comprehensive Overview
The compound 4-(Azidomethyl)benzamide, identified by the CAS number 864528-53-0, has emerged as a significant molecule in the fields of organic chemistry and materials science. This compound, characterized by its azide group attached to a benzamide backbone, has garnered attention due to its unique properties and potential applications in drug delivery systems, polymer chemistry, and bioconjugation technologies.
Recent studies have highlighted the versatility of 4-(Azidomethyl)benzamide in click chemistry reactions, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has been pivotal in the development of biocompatible materials and sensors, where the azide group serves as a reactive handle for cross-linking and functionalization. The integration of this compound into polymer networks has demonstrated enhanced mechanical properties and tunable degradation profiles, making it a promising candidate for biomedical applications such as tissue engineering scaffolds and drug delivery vehicles.
In addition to its role in materials science, 4-(Azidomethyl)benzamide has been explored for its potential in peptide synthesis and protein modification. The azide group's reactivity allows for efficient conjugation with various biomolecules, facilitating the creation of bioconjugates with tailored functionalities. Researchers have utilized this property to develop novel probes for imaging applications, where the compound's ability to undergo click reactions enables precise labeling of cellular components without compromising their native functions.
The synthesis of 4-(Azidomethyl)benzamide typically involves a multi-step process that includes nucleophilic substitution and amide formation. Recent advancements in catalytic methods have optimized this synthesis pathway, reducing reaction times and enhancing yields. These improvements have made the compound more accessible for large-scale production, thereby expanding its applicability across diverse research domains.
Beyond its chemical synthesis, the stability and reactivity of 4-(Azidomethyl)benzamide under various environmental conditions have been extensively studied. Findings indicate that the compound exhibits remarkable stability under physiological conditions, making it suitable for in vivo applications. Furthermore, its reactivity towards different nucleophiles and electrophiles has been systematically investigated, providing a deeper understanding of its potential roles in complex chemical systems.
In conclusion, 4-(Azidomethyl)benzamide stands as a versatile building block in modern chemistry, offering innovative solutions across multiple disciplines. Its integration into cutting-edge technologies underscores its importance as a key molecule in contemporary research and development efforts.
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